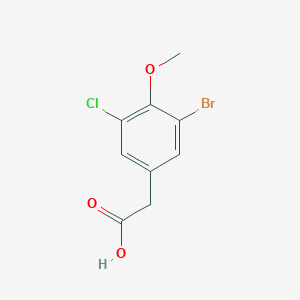

2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid

Description

2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid is a halogenated phenylacetic acid derivative characterized by a phenyl ring substituted with bromine (position 3), chlorine (position 5), and methoxy (position 4) groups, along with an acetic acid side chain.

Properties

Molecular Formula |

C9H8BrClO3 |

|---|---|

Molecular Weight |

279.51 g/mol |

IUPAC Name |

2-(3-bromo-5-chloro-4-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C9H8BrClO3/c1-14-9-6(10)2-5(3-7(9)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |

InChI Key |

YVGPHLRXFCXGAS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Br)CC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromo-5-chlorophenol Intermediate

A crucial intermediate in the synthesis of 2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid is 3-bromo-5-chlorophenol. According to CN101735023B, this intermediate can be prepared via hydrolysis of a precursor compound 3 in an acidic medium. The process involves:

- Hydrolyzing compound 3 (such as bromo-5-chloronitrobenzene derivatives) under acidic conditions, typically using aqueous sulfuric acid mixed with an organic inert solvent (e.g., toluene, dimethylbenzene, methylene dichloride).

- Reaction temperatures range from 60°C to 150°C, with optimal conditions at 80°C to 120°C.

- Acid consumption is controlled between 1 to 20 times the molar amount of compound 3, preferably 8 to 12 times.

- The reaction is monitored until completion by analytical methods such as HPLC.

This method provides a high-purity product with yields around 65%, and the process is scalable for industrial production due to its low cost, ease of operation, and straightforward purification steps.

Bromination of 4-Methoxyphenylacetic Acid

The bromination of 4-methoxyphenylacetic acid is a key step to introduce the bromine substituent at the 3-position of the aromatic ring. According to a peer-reviewed study published in PMC, the regioselective bromination is carried out by:

- Reacting 4-methoxyphenylacetic acid with bromine dissolved in acetic acid.

- The bromine solution is added dropwise over 30 minutes to a stirred solution of 4-methoxyphenylacetic acid in acetic acid at room temperature.

- The reaction mixture is stirred for an additional 60 minutes at room temperature.

- The product is isolated by pouring into ice-water, filtration, and recrystallization from hot xylene.

- This method achieves a high yield of 84% with good purity.

The resulting compound is 2-(3-Bromo-4-methoxyphenyl)acetic acid, which is structurally close to the target compound but lacks the 5-chloro substituent.

Methoxylation and Substitution Reactions

The methoxy group at the 4-position is introduced or preserved during synthesis, often through methylation reactions:

- According to CN106554266B, methoxyphenylacetic acid derivatives can be prepared by carrying out substitution reactions on hydrolyzed intermediates in the presence of alkali and methylating agents.

- Bases such as sodium hydroxide, potassium hydroxide, or cesium hydroxide are used at molar ratios of 2 to 3 relative to the substrate.

- The hydrolysis and substitution steps are preferably performed sequentially without isolation of intermediates to improve efficiency.

- Acidification of the substituted intermediate with hydrochloric acid (36% aqueous solution) at pH 1 to 2 yields the methoxyphenylacetic acid final product.

- The process involves mild post-treatment steps such as filtration or concentration but avoids extensive purification until the final stage.

Integration of Halogen Substituents

To obtain the 3-bromo-5-chloro substitution pattern on the phenyl ring, the synthesis typically involves:

- Starting from 3-bromo-5-chlorophenol or its derivatives as intermediates.

- Subsequent functional group transformations including methylation to introduce the methoxy group.

- Coupling with acetic acid moieties through acetic acid substitution or side-chain extension reactions.

The literature indicates that the chlorination and bromination steps are carefully controlled to achieve regioselectivity and minimize side reactions. The hydrolysis and substitution methods described allow for efficient preparation of the target compound with high purity and yield.

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Hydrolysis | Compound 3 (e.g., bromo-5-chloronitrobenzene) | Acidic medium (aqueous H2SO4 + toluene), 80-120°C | 3-Bromo-5-chlorophenol | ~65 | Scalable, low cost, easy purification |

| 2 | Bromination | 4-Methoxyphenylacetic acid | Bromine in acetic acid, room temperature | 2-(3-Bromo-4-methoxyphenyl)acetic acid | 84 | Regioselective bromination, high yield |

| 3 | Alkali-mediated methylation | Hydrolyzed intermediate (compound 3 or 3') | Alkali (NaOH, KOH), methylating agent, pH 13-14 | Methoxyphenylacetate derivatives | Not specified | Sequential reaction without intermediate isolation |

| 4 | Acidification | Methoxyphenylacetate derivatives | Hydrochloric acid (36% aqueous), pH 1-2 | 2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid | Not specified | Final acidification step to obtain target compound |

- The regioselective bromination method using bromine in acetic acid is well-established, providing high yields and clean products suitable for further functionalization.

- The hydrolysis method for preparing 3-bromo-5-chlorophenol is advantageous for industrial scale due to its simplicity, cost-effectiveness, and good yield, overcoming limitations of earlier methods that involved expensive reagents or low yields.

- The sequential hydrolysis, substitution, and acidification steps allow for efficient synthesis of methoxyphenylacetic acid derivatives without intermediate isolation, improving overall process efficiency and reducing waste.

- Electron-withdrawing effects of the bromine and chlorine substituents influence reaction conditions and product stability, as indicated by crystallographic data and NMR studies in related compounds.

The preparation of 2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid involves a multi-step synthetic strategy integrating regioselective bromination, chlorination, hydrolysis, methylation, and acidification. The methods described in patent CN101735023B and CN106554266B, supported by experimental data from peer-reviewed literature, provide robust, scalable, and high-yielding routes to this compound. The use of controlled acidic hydrolysis for intermediate preparation, combined with regioselective halogenation and methylation under alkaline conditions, represents the current state-of-the-art in the synthesis of this important organic intermediate.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carboxylic acid group.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under suitable conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to the formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group can influence its binding affinity and reactivity with enzymes or receptors. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural features and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

2-(3-Bromo-4-methoxyphenyl)acetic Acid (C9H9BrO3)

- Substituents: Br (position 3), OMe (position 4), acetic acid (position 1).

- Electronic Effects: Bromine is electron-withdrawing, increasing the C–C–C angle at its position to 121.5°, while the methoxy group is electron-donating, reducing the angle to 118.2° .

- Hydrogen Bonding: Forms centrosymmetric dimers via O–H⋯O interactions (R22(8) motif) .

2-(3-Bromo-4-hydroxy-5-methoxyphenyl)acetic Acid (CAS 206559-42-4, C9H9BrO4)

- Substituents: Br (position 3), OH (position 4), OMe (position 5).

- Key Differences: The hydroxyl group replaces chlorine, enhancing hydrogen-bonding capacity and acidity. This increases solubility in polar solvents compared to the chloro analog .

2-(4-Bromo-2-methoxyphenyl)acetic Acid (CAS 1026089-09-7, C9H9BrO3)

- Substituents: Br (position 4), OMe (position 2).

- Structural Impact: The altered substituent positions reduce steric hindrance but may decrease regioselectivity in electrophilic substitution reactions .

Physicochemical Properties

*Predicted based on analogs.

Biological Activity

2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article explores the biological activity of this compound, summarizing findings from various studies, including its effects on different cancer cell lines and its antioxidant properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a bromine atom, chlorine atom, and a methoxy group, which are significant for its biological activity.

Antioxidant Activity

Antioxidants are crucial for combating oxidative stress, which is linked to various diseases, including cancer. Studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties.

- DPPH Radical Scavenging Activity : The DPPH assay is commonly used to evaluate the antioxidant capacity of compounds. Research indicates that derivatives of related phenolic compounds show varying degrees of DPPH radical scavenging activity, often outperforming ascorbic acid in certain cases .

| Compound | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |

|---|---|---|

| 2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid | TBD | TBD |

| Ascorbic Acid | 50 µg/mL | Reference |

Anticancer Activity

The anticancer potential of 2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid has been investigated against several cancer cell lines. The following findings summarize its efficacy:

- Cell Lines Tested : Commonly used cancer cell lines include U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer).

- Mechanism of Action : The compound may exert its effects through multiple mechanisms, including apoptosis induction and inhibition of cell proliferation.

Case Study Findings

- U-87 Cell Line : Preliminary studies indicate that compounds similar to 2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid can reduce cell viability significantly, suggesting a strong anticancer effect.

- MDA-MB-231 Cell Line : The compound's activity against this aggressive breast cancer line has also been noted, with significant reductions in cell viability observed.

Summary of Biological Activities

The biological activities of 2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid can be summarized as follows:

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.